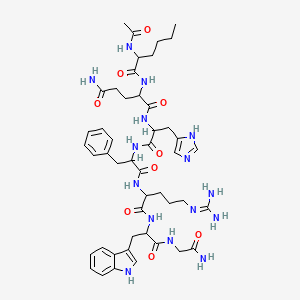

Ac-Nle-gln-his-D-phe-arg-D-trp-gly-NH2

Beschreibung

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von Ac-Nle-Gln-His-D-Phe-Arg-D-Trp-Gly-NH2 beinhaltet typischerweise die Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Harzvorbereitung: Die Synthese beginnt mit der Anbindung der ersten Aminosäure an ein Harz.

Kopplungsreaktionen: Jede nachfolgende Aminosäure wird unter Verwendung von Aktivierungsmitteln wie HBTU (O-Benzotriazol-N,N,N',N'-tetramethyl-uronium-hexafluorophosphat) oder DIC (Diisopropylcarbodiimid) an die Kette gekoppelt.

Entschützung: Schutzgruppen an den Aminosäuren werden unter Verwendung von TFA (Trifluoressigsäure) entfernt, um die nächste Kopplungsreaktion zu ermöglichen.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt, oft durch HPLC (Hochleistungsflüssigkeitschromatographie).

Industrielle Produktionsmethoden

Die industrielle Produktion dieses Peptids folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden eingesetzt, um Effizienz und Konsistenz zu erhöhen. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten, wobei häufig strenge Qualitätskontrollmaßnahmen eingesetzt werden.

Eigenschaften

IUPAC Name |

2-(2-acetamidohexanoylamino)-N-[1-[[1-[[1-[[1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H65N15O9/c1-3-4-14-33(57-27(2)63)42(67)59-35(17-18-39(48)64)44(69)62-38(22-30-24-52-26-56-30)46(71)60-36(20-28-11-6-5-7-12-28)45(70)58-34(16-10-19-53-47(50)51)43(68)61-37(41(66)55-25-40(49)65)21-29-23-54-32-15-9-8-13-31(29)32/h5-9,11-13,15,23-24,26,33-38,54H,3-4,10,14,16-22,25H2,1-2H3,(H2,48,64)(H2,49,65)(H,52,56)(H,55,66)(H,57,63)(H,58,70)(H,59,67)(H,60,71)(H,61,68)(H,62,69)(H4,50,51,53) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKZNDVUBSEJJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H65N15O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

984.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Nle-gln-his-D-phe-arg-D-trp-gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Resin Preparation: The synthesis begins with the attachment of the first amino acid to a resin.

Coupling Reactions: Each subsequent amino acid is coupled to the chain using activating agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide).

Deprotection: Protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid) to allow for the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin and purified, often by HPLC (High-Performance Liquid Chromatography).

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and consistency. The process is optimized to ensure high yield and purity, often involving rigorous quality control measures.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ac-Nle-Gln-His-D-Phe-Arg-D-Trp-Gly-NH2: kann verschiedenen chemischen Reaktionen unterliegen, darunter:

Oxidation: Dieses Peptid kann oxidiert werden, insbesondere an den Tryptophan- und Histidinresten.

Reduktion: Reduktionsreaktionen können Disulfidbrücken angreifen, falls diese in modifizierten Versionen des Peptids vorhanden sind.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder Jod können unter milden Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie DTT (Dithiothreitol) oder TCEP (Tris(2-carboxyethyl)phosphin) werden häufig verwendet.

Substitution: Aminosäurensubstitutionen werden typischerweise während der Synthesephase unter Verwendung verschiedener geschützter Aminosäuren durchgeführt.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Modifikationen ab. Beispielsweise kann Oxidation zur Bildung von Sulfoxiden oder Sulfonsäuren führen, während Reduktion Thiolgruppen wiederherstellen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ac-Nle-Gln-His-D-Phe-Arg-D-Trp-Gly-NH2 beinhaltet seine Wechselwirkung mit Melanocortin-Rezeptoren, insbesondere MC1R und MC4R. Diese Rezeptoren sind G-Protein-gekoppelte Rezeptoren, die bei Aktivierung durch das Peptid eine Kaskade intrazellulärer Ereignisse auslösen, die zu erhöhten cAMP-Spiegeln führen. Dieser Signalweg beeinflusst verschiedene physiologische Reaktionen, darunter Melanogenese und Energiehaushalt.

Wirkmechanismus

The mechanism of action of Ac-Nle-gln-his-D-phe-arg-D-trp-gly-NH2 involves its interaction with melanocortin receptors, particularly MC1R and MC4R. These receptors are G-protein-coupled receptors that, when activated by the peptide, initiate a cascade of intracellular events leading to increased cAMP levels. This signaling pathway influences various physiological responses, including melanogenesis and energy balance.

Vergleich Mit ähnlichen Verbindungen

Ac-Nle-Gln-His-D-Phe-Arg-D-Trp-Gly-NH2: kann mit anderen Melanocortin-Rezeptor-Agonisten verglichen werden:

α-MSH: Das natürliche Hormon, von dem dieses Peptid abgeleitet ist. Es hat ein breiteres Wirkungsspektrum, ist aber weniger stabil.

Melanotan II: Ein synthetisches Analogon mit erhöhter Stabilität und Potenz, aber unterschiedlicher Rezeptorselektivität.

Bremelanotide: Ein weiteres synthetisches Analogon, das wegen seiner Auswirkungen auf sexuelle Erregung und Dysfunktion eingesetzt wird.

Die Einzigartigkeit von Ac-Nle-Gln-His-D-Phe-Arg-D-Trp-Gly-NH2 liegt in seinen spezifischen Modifikationen, die eine erhöhte Stabilität und Selektivität für bestimmte Melanocortin-Rezeptoren verleihen, was es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.